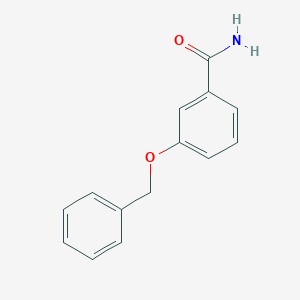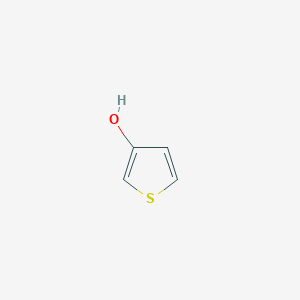
Methyl 2,4-Bis(benzyloxy)phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-Bis(benzyloxy)phenylacetate is a synthetic organic compound characterized by a phenylacetate core with two benzyloxy protecting groups at the 2 and 4 positions of the phenyl ring. It is commonly used as an intermediate in the synthesis of natural products and other complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-Bis(benzyloxy)phenylacetate typically involves the esterification of 2,4-Bis(benzyloxy)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2,4-Bis(benzyloxy)phenylacetate undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for substitution reactions
Major Products:
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-Bis(benzyloxy)phenylacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and pharmaceutical synthesis.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2,4-Bis(benzyloxy)phenylacetate involves its interaction with specific molecular targets and pathways. The benzyloxy groups act as protecting groups, allowing selective reactions at other positions on the molecule. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further reactions .
Vergleich Mit ähnlichen Verbindungen
Methyl 2,4-Dihydroxyphenylacetate: Lacks the benzyloxy protecting groups, making it more reactive.
Methyl 2,4-Dimethoxyphenylacetate: Contains methoxy groups instead of benzyloxy groups, resulting in different reactivity and properties.
Uniqueness: Methyl 2,4-Bis(benzyloxy)phenylacetate is unique due to the presence of benzyloxy protecting groups, which provide stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
methyl 2-[2,4-bis(phenylmethoxy)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-23(24)14-20-12-13-21(26-16-18-8-4-2-5-9-18)15-22(20)27-17-19-10-6-3-7-11-19/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBIGGKEPSUENK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
![6-(Chloromethyl)benzo[d]thiazole](/img/structure/B168775.png)



![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)


